

CAS number 6626-92-2 scientific data

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Compound of Interest

Compound Name:	5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide
CAS No.:	6626-92-2
Cat. No.:	B1361606

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An In-depth Technical Guide to **5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide** (CAS: 6626-92-2)

Introduction

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, identified by CAS number 6626-92-2, is a halogenated benzamide derivative that has garnered attention in medicinal chemistry and molecular biology.[1] While not a widely commercialized therapeutic agent, its significance lies in its demonstrated biological activities, which position it as a valuable lead compound for antiviral drug discovery and as a specialized chemical probe for studying nuclear receptor function.[1][2] This guide offers a comprehensive technical overview of its chemical properties, synthesis, biological mechanisms, analytical procedures, and safety protocols, synthesized for researchers and drug development professionals.

Physicochemical Characteristics

The fundamental identity and properties of **5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide** are summarized below. These data are critical for its handling, formulation, and interpretation in experimental settings.

Property	Value	Reference
CAS Number	6626-92-2	[1][3]
IUPAC Name	5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide	[1]
Molecular Formula	C ₁₃ H ₉ Cl ₂ NO ₂	[1][3]
Molecular Weight	282.12 g/mol	[1][3]
Melting Point	107 °C	[3]
Boiling Point	358.8 ± 42.0 °C (Predicted)	[3]
Density	1.479 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	7.65 ± 0.43 (Predicted)	[3][4]
InChI Key	MICXLNBRHZDDBX-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl</chem>	[1]

Synthesis and Manufacturing

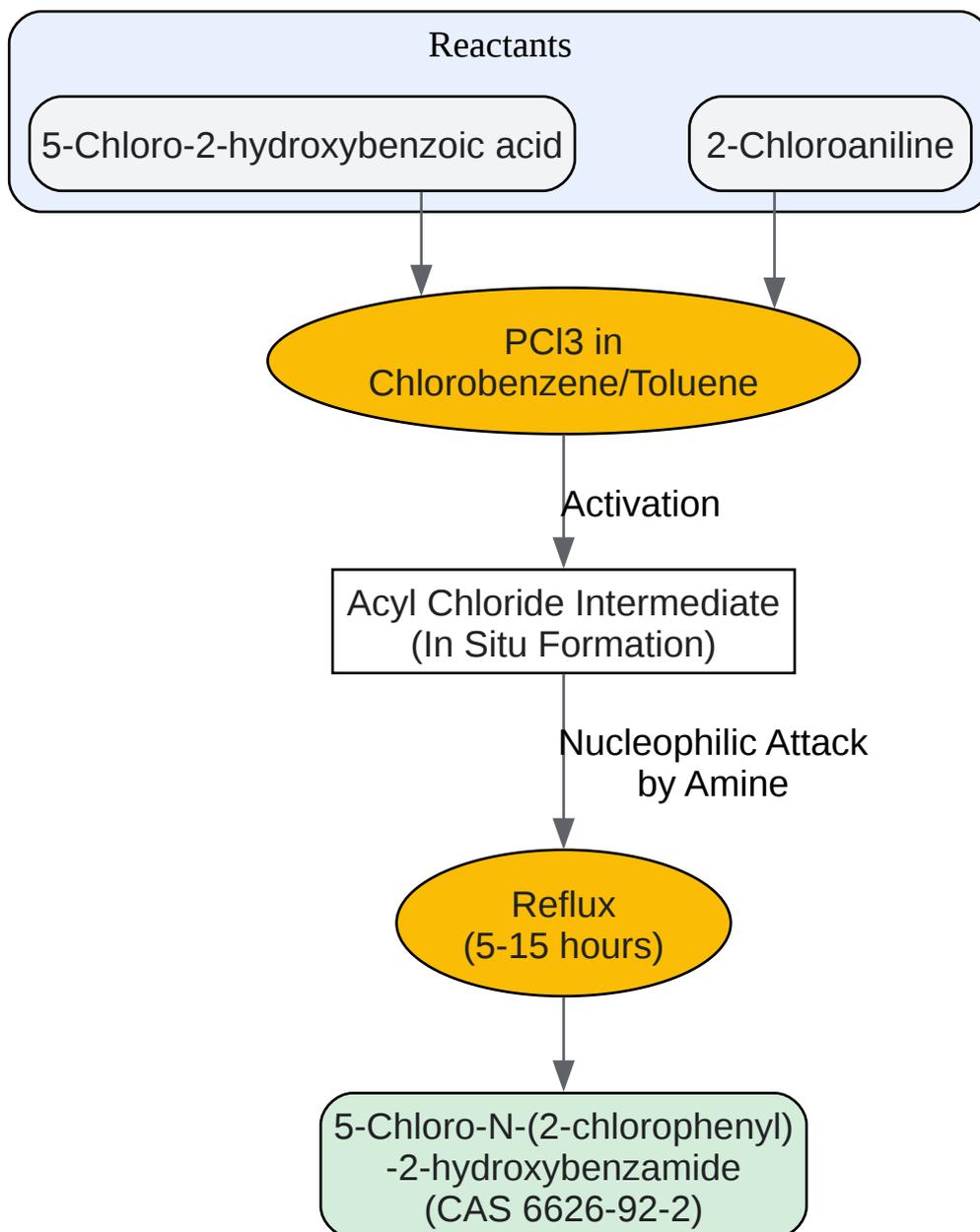
The synthesis of **5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide** is well-documented, primarily involving the formation of an amide bond between a salicylic acid derivative and an aniline derivative.

Phosphorus Trichloride (PCl₃) Mediated Synthesis

This is the most established method for producing the title compound.[1][3] It relies on the in-situ formation of a highly reactive acid chloride intermediate.

Causality of Experimental Design: The use of phosphorus trichloride (PCl₃) is a classic and effective method for converting carboxylic acids into acyl chlorides. The acyl chloride is significantly more electrophilic than the parent carboxylic acid, making it susceptible to nucleophilic attack by the weakly basic 2-chloroaniline. The reaction is typically conducted at reflux in an inert, high-boiling solvent like chlorobenzene or toluene to provide the necessary

activation energy for the reaction to proceed to completion, with documented yields ranging from 68% to 85%.^{[1][3]}



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Caption: PCl_3 -mediated synthesis workflow.

Experimental Protocol:

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar quantities of 5-chloro-2-hydroxybenzoic acid and 2-chloroaniline in dry chlorobenzene or toluene.
- **Activation:** Slowly add phosphorus trichloride (approx. 0.4 equivalents) to the stirring mixture.
- **Reaction:** Heat the mixture to reflux and maintain for 5-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, the reaction mixture is typically poured into ice water to quench any remaining PCl_3 . The resulting precipitate is collected by filtration.
- **Purification:** The crude solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Carbodiimide Coupling: A Safer Alternative

Modern synthetic strategies often favor the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) due to their improved safety profile and milder reaction conditions.^[1]

Causality of Experimental Design: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then readily displaced by the amine nucleophile. A significant advantage of using EDC is that the urea byproduct formed is water-soluble, which greatly simplifies the purification process through simple aqueous extraction, avoiding the harsh quenching and handling procedures associated with PCl_3 .^[1]

Biological Activity and Mechanisms

The biological profile of 6626-92-2 is centered on two distinct areas: antiviral research and nuclear receptor modulation.

Antiviral Potential

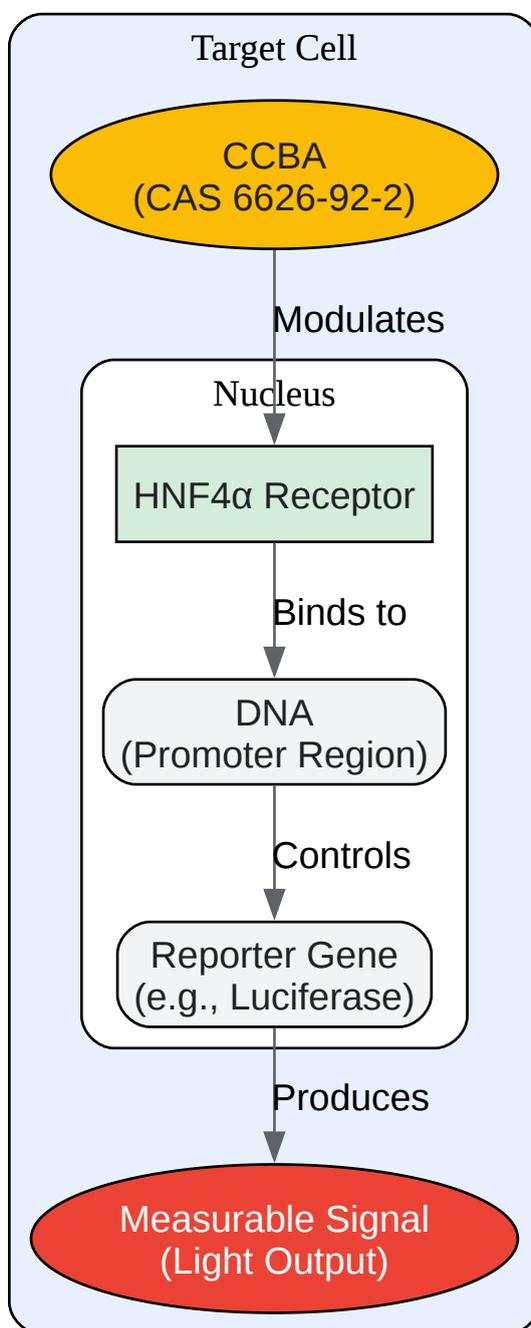
Research has identified **5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide** as a promising scaffold for the development of antiviral agents.^[1]

- **Activity:** Studies have shown that this compound and its analogues can potently inhibit the replication of Respiratory Syncytial Virus (RSV) and human adenovirus (HAdV).[1]
- **Mechanism of Action:** The precise molecular mechanism has not been fully elucidated. However, it is hypothesized to involve direct interaction with viral proteins or enzymes that are essential for the viral replication cycle.[1] Its role is primarily considered that of a lead compound or a starting material for further chemical modification to enhance potency and selectivity.[1]

Modulation of Hepatocyte Nuclear Factor 4 alpha (HNF4α)

A highly specific application of this compound is as a bioactive component, designated CCBA, in a commercial Human Hepatocyte Nuclear Factor 4 alpha (HNF4α) reporter assay kit.[2]

- **Context:** HNF4α is a crucial nuclear receptor that regulates the transcription of genes involved in liver function, glucose metabolism, and lipid homeostasis. Dysregulation of HNF4α is implicated in various metabolic diseases.
- **Application in Research:** The CCBA compound is used within the assay as a tool to study the HNF4α signaling pathway. Researchers can use it to investigate compounds that may activate or inhibit HNF4α by observing its effect on a reporter gene system. This self-validating system allows for the screening and characterization of novel drug candidates targeting this important nuclear receptor.



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Caption: Role of CCBA in an HNF4 α reporter assay.

Analytical Methodologies

Ensuring the purity and concentration of **5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide** is critical for reproducible experimental results. High-Performance Liquid Chromatography

(HPLC) is the standard technique for this purpose.[5][6]

Experimental Protocol: Validated Reverse-Phase HPLC Method

This protocol describes a robust, self-validating method for the quantification of the title compound, based on standard practices for aromatic, moderately polar molecules.[5]

- Instrumentation:
 - An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size), and data acquisition software.[5]
- Reagents and Materials:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Formic acid or Phosphoric acid (for pH adjustment)
 - Reference standard of **5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide**
- Chromatographic Conditions:
 - Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Causality: The organic solvent (acetonitrile) elutes the compound from the non-polar C18 column. The acid ensures the phenolic hydroxyl and amide groups have a consistent protonation state, leading to sharp, reproducible peaks.
 - Flow Rate: 1.0 mL/min.[5]
 - Column Temperature: 25 °C (controlled).
 - Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically scanned from 200-400 nm; phenolic compounds often detected around 254 nm or 280 nm).
 - Injection Volume: 10 μ L.

- Validation Parameters:
 - The method should be validated for specificity, accuracy, precision, linearity, and range according to established pharmaceutical guidelines to ensure data integrity.[6]

Safety, Handling, and Toxicology

Proper handling of **5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide** is essential due to its potential hazards.[1][2]

Hazard Statement	GHS Code	Reference
Harmful if swallowed	H302	[1][3]
Causes skin irritation	H315	[1][3]
Causes serious eye irritation	H319	[1][3]
May cause respiratory irritation	H335	[1][3]
Presumed reproductive toxicant	-	[2]

Mandatory Handling Protocols:

- Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves (e.g., nitrile) and safety glasses with side shields. An impervious lab coat is required.[2]
- Engineering Controls: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- First Aid:
 - Skin Contact: Wash off immediately with soap and plenty of water.[2]
 - Eye Contact: Flush eyes with water as a precaution.[2]

- Ingestion: Rinse mouth with water. Consult a physician.[2]
- Disposal: Dispose of waste material through a licensed professional waste disposal service. Do not allow it to enter the municipal drainage system.

Conclusion

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (CAS 6626-92-2) is a synthetically accessible chemical entity with a dual identity in the scientific landscape. It serves as a valuable starting point for the development of novel antiviral therapeutics against pathogens like RSV and adenovirus and simultaneously functions as a precision tool (CCBA) for the in-vitro study of the HNF4 α nuclear receptor pathway. A thorough understanding of its synthesis, biological activities, and handling requirements is paramount for any researcher aiming to leverage its potential in drug discovery and molecular biology. Future investigations should focus on elucidating its exact antiviral mechanism of action and exploring the structure-activity relationships that govern its modulation of HNF4 α .

References

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